molecular formula C9H10N2O3 B2438254 4-[(Carbamoylamino)methyl]benzoic acid CAS No. 2372-49-8

4-[(Carbamoylamino)methyl]benzoic acid

Cat. No.: B2438254
CAS No.: 2372-49-8
M. Wt: 194.19
InChI Key: UZGDNWPABVDRGA-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

There is no significant historical record detailing the initial synthesis or discovery of 4-[(Carbamoylamino)methyl]benzoic acid in seminal chemical literature. Its presence is primarily documented in chemical supplier catalogs and databases, where it is often listed under its synonym, 4-(ureidomethyl)benzoic acid. sigmaaldrich.com The compound is a member of the broader class of substituted benzoic acids, which have been the focus of numerous studies to understand how different functional groups influence the parent molecule's chemical properties, such as acidity (pKa). researchgate.netpsu.edu Research into ureido-substituted benzoic acids, in a more general sense, has gained traction in fields like supramolecular chemistry, where the ureido group's ability to form strong hydrogen bonds is exploited for creating self-assembling molecular structures. rsc.org A patent has also been filed for ureido-substituted benzoic acid compounds for their potential use in treating diseases caused by nonsense mutations, indicating a possible area of interest for this class of molecules. google.com

Structural Features and Functional Groups Relevant to Research Endeavors

The molecular structure of this compound is characterized by several key functional groups that are of significant interest in chemical research. These include a carboxylic acid group, a urea (B33335) moiety, a methylene (B1212753) bridge, and a para-substituted benzene (B151609) ring.

Functional GroupChemical FormulaKey Characteristics Relevant to Research
Carboxylic Acid-COOHCan participate in hydrogen bonding, salt formation, and esterification. Influences the molecule's acidity and solubility.
Urea-NH(C=O)NH-Capable of forming strong, directional hydrogen bonds, making it a valuable functional group in supramolecular chemistry and crystal engineering.
Methylene Bridge-CH2-Provides flexibility to the molecule, connecting the ureido and phenyl groups.
Benzene Ring-C6H4-The aromatic core of the molecule, which can be further functionalized. The para-substitution pattern influences the molecule's electronic properties.

Current Gaps and Future Prospects in the Fundamental Understanding of this compound Chemistry

The most significant gap in the current understanding of this compound is the lack of fundamental research. There is a dearth of published data on its synthesis, spectroscopic characterization (such as NMR and IR spectra), and crystal structure.

Detailed Research Findings:

Currently, there are no dedicated research articles that provide in-depth findings on the chemical and physical properties of this compound. Basic information available from chemical suppliers is summarized in the table below.

PropertyValue
CAS Number 2372-49-8
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 4-{[(aminocarbonyl)amino]methyl}benzoic acid
Synonym 4-(ureidomethyl)benzoic acid

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Future Prospects:

The unique structural characteristics of this compound suggest several promising avenues for future research:

Medicinal Chemistry: Given that patents exist for ureido-substituted benzoic acids in the context of genetic diseases, this compound could be investigated as a potential therapeutic agent. google.com Its structure could serve as a scaffold for the design of new drugs.

Supramolecular Chemistry and Materials Science: The presence of the urea and carboxylic acid groups, both capable of strong hydrogen bonding, makes this molecule an excellent candidate for the construction of self-assembling supramolecular structures, such as gels, liquid crystals, or polymers. rsc.org

Coordination Chemistry: The carboxylic acid and urea functionalities could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(carbamoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGDNWPABVDRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Carbamoylamino Methyl Benzoic Acid

Classical Synthetic Routes and Their Mechanistic Underpinnings

The traditional approaches to synthesizing 4-[(Carbamoylamino)methyl]benzoic acid are rooted in well-established reactions of organic chemistry. These methods are reliable and have been optimized over time to provide good yields of the desired product. The primary strategies involve the functionalization of the carboxylic acid, the formation of the amide-like urea (B33335) linkage, and reactions involving the aromatic ring.

Carboxylic Acid Functionalization Strategies

While the primary focus of the synthesis is the introduction of the carbamoyl (B1232498) group, the carboxylic acid moiety of the starting material, 4-(aminomethyl)benzoic acid, can be strategically protected or activated. Esterification of the carboxylic acid, for instance, can prevent its interference with reagents aimed at the amino group. This ester can then be hydrolyzed back to the carboxylic acid in a final step.

Amidation and Carbamoyl Group Introduction

The core of the classical synthesis lies in the formation of the urea linkage. This is most commonly achieved by reacting the amino group of 4-(aminomethyl)benzoic acid with a source of the carbamoyl group. A prevalent method involves the use of isocyanates or their precursors.

One of the most direct classical methods for introducing the carbamoyl group is the reaction of 4-(aminomethyl)benzoic acid with an inorganic cyanate (B1221674), such as potassium cyanate (KCNO), in an acidic aqueous solution. Under acidic conditions, cyanate forms isocyanic acid (HNCO) in situ. The nucleophilic amino group of 4-(aminomethyl)benzoic acid then attacks the electrophilic carbon of isocyanic acid. This is followed by a proton transfer to yield the final product, this compound. The reaction is typically carried out at room temperature and can provide good yields of the desired urea.

Table 1: Classical Synthesis of this compound

Starting Material Reagent Solvent Conditions Yield

This table is a representation of a typical classical synthesis. Actual yields may vary based on specific reaction conditions.

Aromatic Ring Substitution Reactions

In some synthetic strategies, the functional groups are introduced onto the benzene (B151609) ring at an earlier stage. For example, a toluic acid derivative could undergo a series of reactions to introduce the aminomethyl and carbamoyl groups. However, for the synthesis of this compound, the more direct approach of functionalizing the readily available 4-(aminomethyl)benzoic acid is generally preferred due to its efficiency.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of novel and "green" methods for the synthesis of ureas, including this compound. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Catalytic Transformations for Enhanced Selectivity and Yield

Modern synthetic methods are increasingly employing catalysts to improve the efficiency and selectivity of reactions. While direct catalytic methods for the carbamoylation of 4-(aminomethyl)benzoic acid are still under development, related research on the catalytic synthesis of ureas provides a promising outlook. For instance, the use of transition metal catalysts in the carbonylation of amines with sources of carbon monoxide or carbon dioxide represents a potential avenue for the synthesis of the target molecule.

Solvent-Free and Aqueous Medium Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The classical synthesis using potassium cyanate in water is already a step in this direction. Further greening of this process could involve optimizing the reaction to run at higher concentrations to reduce water usage or exploring solid-state reactions.

Another green approach for the synthesis of ureas involves the direct use of urea as the carbamoylating agent. This method, often carried out under solvent-free conditions or in green solvents like deep eutectic solvents, can be an atom-economical alternative to traditional methods. The reaction of an amine with urea at elevated temperatures can lead to the formation of a new urea and ammonia (B1221849) as a byproduct. While this method has been applied to various amines, its specific application to 4-(aminomethyl)benzoic acid would require optimization to ensure good yields and prevent side reactions.

Table 2: Potential Green Synthesis Approaches for this compound

Starting Material Reagent Conditions Potential Advantages
4-(Aminomethyl)benzoic acid Urea Solvent-free, heat Atom-economical, avoids hazardous reagents

This table outlines potential green synthetic routes based on current research trends in urea synthesis.

Flow Chemistry Applications in Production Research

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch production methods. It involves the continuous pumping of reagents into a reactor where they mix and react, with the product continuously exiting the system. This methodology offers significant advantages in terms of safety, efficiency, and scalability, making it an area of growing interest in pharmaceutical and fine chemical production. nih.govresearchgate.net

The primary benefits of applying flow chemistry include superior heat and mass transfer. researchgate.net The high surface-area-to-volume ratio in microreactors allows for precise temperature control, mitigating the risks associated with highly exothermic reactions and preventing the formation of hotspots that can lead to side products. researchgate.net This level of control can lead to cleaner reaction profiles and higher product purity.

For the synthesis of a molecule like this compound, a hypothetical flow process could involve pumping a solution of 4-(aminomethyl)benzoic acid and a suitable carbamoylating agent through a heated static mixer or a packed-bed reactor. The short residence times and precise control over stoichiometry and temperature could potentially increase the reaction yield and throughput compared to conventional batch methods. bohrium.com Furthermore, flow chemistry setups can be automated, allowing for unattended operation and high-throughput screening of reaction conditions, which is invaluable in a research and development setting. researchgate.net The integration of in-line purification and analysis techniques can further streamline the manufacturing process, representing a significant step towards process intensification. bohrium.com

Optimization of Reaction Conditions and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.it A critical component of this is the meticulous optimization of reaction conditions to maximize product yield and purity while minimizing waste and energy consumption. This involves a systematic exploration of various reaction parameters and careful consideration of how the process will be scaled up.

The efficiency of a chemical synthesis is highly dependent on a range of parameters, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net A thorough exploration of this "parameter space" is essential to identify the optimal conditions for the synthesis of this compound.

Solvent Selection: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and affecting product isolation. For reactions involving benzoic acid derivatives, solvents like acetic acid, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) have been utilized. researchgate.netmdpi.comnih.gov The optimal choice depends on the specific reactants and the desired reaction pathway.

Temperature Control: Reaction temperature has a direct impact on reaction kinetics. While higher temperatures can accelerate the desired reaction, they can also promote the formation of unwanted byproducts. An optimization study would involve running the reaction at various temperatures to find the ideal balance between reaction rate and selectivity. researchgate.net For instance, some reactions show a dramatic increase in yield when moved from room temperature to reflux conditions. researchgate.net

Reactant Concentration and Stoichiometry: The relative amounts of starting materials can significantly influence the outcome of a reaction. researchgate.net Varying the equivalents of the carbamoylating agent relative to 4-(aminomethyl)benzoic acid would be a key part of the optimization process to ensure complete conversion of the limiting reagent while minimizing excess and potential side reactions.

The following interactive table illustrates a hypothetical parameter exploration for the synthesis of this compound, demonstrating how systematic variation of conditions can be used to identify the optimal reaction setup.

EntrySolventTemperature (°C)Reactant Ratio (Amine:Urea Source)Reaction Time (h)Yield (%)
1DMF251:1.11265
2DMF801:1.1482
3DMF1201:1.1278
4Acetic Acid801:1.1488
5Acetic Acid801:1.5491
6Acetic Acid1001:1.5293
7THF651:1.5875

This table is for illustrative purposes to demonstrate the concept of parameter space exploration and does not represent actual experimental data.

Transitioning a synthetic procedure from a small, milligram-scale experiment to a larger, multi-gram or kilogram scale suitable for further research or preclinical studies presents significant challenges. researchgate.net Conditions that are optimal on a small scale may not translate directly to a larger setup.

One of the primary concerns during scale-up is heat management. Exothermic reactions that are easily controlled in a small flask can generate heat much faster than it can be dissipated in a large reactor, potentially leading to a runaway reaction. researchgate.net This necessitates the use of jacketed reactors with efficient cooling systems and may require adjusting the rate of reagent addition.

Finally, the isolation and purification of the final product must be considered. Techniques like filtration and recrystallization, which are straightforward on a small scale, require specialized equipment and modified procedures for larger quantities. The choice of crystallization solvent and cooling profile becomes crucial for obtaining the desired crystal form and purity on a larger scale.

Theoretical and Computational Investigations of 4 Carbamoylamino Methyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of information about its stability, reactivity, and spectroscopic characteristics can be derived.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for analyzing the electronic properties of molecules like 4-[(Carbamoylamino)methyl]benzoic acid.

A primary focus of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A small gap suggests the molecule is more polarizable and reactive. ufms.br

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring and the urea (B33335) functional group, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the aromatic ring, which can accept electron density. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely map these orbitals and quantify the energy gap. ufms.br

Furthermore, DFT is used to calculate reactivity descriptors and map the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and carboxyl groups, while positive potential would be found near the amine and hydroxyl protons, indicating sites for hydrogen bonding. nih.gov

Table 1: Illustrative Frontier Orbital Data for an Analogous Aromatic Schiff Base Data adapted from a DFT study on a related nitrogen-sulfur containing compound to illustrate typical computational outputs. nih.gov

ParameterEnergy (eV)
EHOMO-6.21
ELUMO-2.15
Energy Gap (ΔE)4.06

Ab Initio Methods for Conformation and Tautomerism

Ab initio methods, which are based on first principles without empirical parameters, are highly accurate for determining molecular geometries and the relative energies of different conformers or tautomers.

For this compound, several key conformational questions arise:

Rotation around the C-N bonds: The molecule has rotational freedom around the benzyl (B1604629) C-C bond and the methyl-N bond. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to construct a potential energy surface by systematically rotating these bonds to find the global energy minimum, which corresponds to the most stable conformation.

Carboxylic Acid Orientation: The hydroxyl proton of a carboxylic acid can exist in a syn or anti conformation relative to the carbonyl group. While the syn conformation is often more stable in the gas phase, studies on analogous molecules like acetic acid have shown that solvation can significantly stabilize the anti state. nih.gov Ab initio calculations can quantify this energy difference in both vacuum and with solvent models.

Tautomerism is also a possibility, particularly involving proton transfer within the urea or carboxylic acid groups. High-level ab initio calculations can predict the relative energies of these tautomers to determine their equilibrium populations, though for simple ureas and carboxylic acids, the canonical forms are overwhelmingly dominant under normal conditions.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical methods are powerful tools for predicting spectroscopic data, which aids in the interpretation of experimental results.

IR Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. csic.es For this compound, characteristic peaks would include the N-H stretches of the urea group, the O-H stretch of the carboxylic acid, and the C=O stretches from both the urea and acid moieties. researchgate.netrsc.org Comparing calculated spectra with experimental data helps confirm the molecular structure. csic.es

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov These calculations provide theoretical chemical shifts that typically show good correlation with experimental values, aiding in the assignment of complex spectra. nih.gov For instance, the proton of the carboxylic acid is expected to have a significantly downfield chemical shift. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. escholarship.org For this molecule, π-π* transitions within the benzene ring would be the most prominent electronic absorptions.

Table 2: Representative Calculated Vibrational Frequencies for Urea Data adapted from theoretical studies on crystalline urea to illustrate typical IR peak assignments. csic.es

Vibrational ModeCalculated Frequency (cm-1)
Asymmetric NH2 stretch3480, 3451
Symmetric NH2 stretch3336, 3294
C=O stretch~1700
N-C-N stretch~1470

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions at the atomic level. This approach is invaluable for studying how molecules like this compound behave in a condensed phase, such as in solution or near a biological interface.

Solvation Effects on Molecular Behavior

The solvent environment can profoundly influence a molecule's conformation and properties. MD simulations explicitly model the interactions between the solute and a large number of solvent molecules (e.g., water).

For this compound, simulations in an aqueous environment would reveal:

Hydrogen Bonding Network: Both the urea and carboxylic acid groups are strong hydrogen bond donors and acceptors. MD simulations can quantify the average number of hydrogen bonds formed with surrounding water molecules, their lifetimes, and their geometry. researchgate.net Studies on aqueous urea solutions show that urea can affect the structure and dynamics of the surrounding water network. nih.govnih.gov

Conformational Flexibility: In solution, the molecule is not static but samples a range of conformations. MD simulations can map the free energy landscape associated with bond rotations, showing which conformations are most populated at a given temperature and how solvent interactions stabilize or destabilize certain shapes. nih.gov This is particularly relevant for the flexible ethylamine (B1201723) linker and the orientation of the carboxylic acid group. nih.gov

Interactions with Model Biological Systems (e.g., lipid bilayers, solvent)

To understand how a molecule might interact with a cell membrane, MD simulations are used with a model lipid bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC) or palmitoyloleoyl-phosphatidylcholine (POPC). nih.govnih.gov

In such a simulation, this compound would be placed in the solvent phase near the bilayer. Over the course of the simulation (typically nanoseconds to microseconds), its behavior can be observed:

Membrane Partitioning and Penetration: The simulation can determine if the molecule preferentially stays in the water, adsorbs to the membrane surface, or penetrates into the hydrophobic core. The benzoic acid moiety provides some lipophilicity, while the urea and carboxyl groups are hydrophilic. This amphiphilic nature suggests it would likely associate with the lipid-water interface. nih.gov

Orientation at the Interface: If the molecule adsorbs, MD can reveal its preferred orientation. It is likely that the polar urea and carboxyl groups would form hydrogen bonds with the phosphate (B84403) and ester groups of the lipid headgroups, while the benzene ring might have hydrophobic interactions with the lipid tails just below the surface. nih.govnih.gov

Effect on Membrane Properties: The presence of the molecule can perturb the properties of the lipid bilayer itself. nih.gov Analysis of the simulation can show changes in membrane thickness, area per lipid, and the order of the lipid acyl tails, providing insight into the molecule's potential to disrupt membrane structure. nih.govias.ac.in

Computational Approaches to Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry serves as a powerful tool for dissecting complex reaction mechanisms. For transformations involving this compound, such as its synthesis, degradation, or further functionalization, computational models can predict the most likely sequence of events at an atomic level. Methodologies like Density Functional Theory (DFT) are commonly employed to calculate the electronic structure and energies of reactants, products, and the intermediate states that connect them. While specific published research detailing the reaction mechanisms of this compound using these techniques is limited, the principles of their application are well-established in organic chemistry. rsc.org

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that between the state of the reactants and the state of the products, there exists an intermediate, high-energy configuration known as the activated complex or transition state. britannica.com The rate of the reaction is then determined by the concentration of these activated complexes and the frequency with which they convert into products. wikipedia.orgbritannica.com

The core ideas of TST involve studying the activated complexes located at a saddle point on a potential energy surface. wikipedia.org This transition state represents the point of maximum potential energy along the minimum energy reaction path. TST allows for the calculation of important kinetic parameters, including the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org

For a potential transformation of this compound, TST could be applied to:

Identify the geometric structure of the transition state for a specific reaction step.

Calculate the activation energy (Ea) , which is the energy barrier that must be overcome for the reaction to proceed.

Predict the reaction rate constant (k) using the Eyring equation, which connects the rate constant to the Gibbs free energy of activation. wikipedia.org

While detailed experimental or computational studies providing these values for this compound transformations are not readily found in the literature, the table below illustrates the type of data that would be generated from a TST analysis for a hypothetical reaction, such as the hydrolysis of the urea moiety.

Table 1: Illustrative Transition State Theory Data for a Hypothetical Hydrolysis Reaction of this compound This table is for illustrative purposes to show the type of data generated by TST calculations and is not based on published experimental results.

ParameterDescriptionHypothetical Value
ΔE‡ (Electronic Energy of Activation)The energy difference between the transition state and reactants, excluding zero-point energy.25.5 kcal/mol
ΔH‡ (Enthalpy of Activation)The change in enthalpy between the reactants and the transition state.24.8 kcal/mol
ΔS‡ (Entropy of Activation)The change in entropy between the reactants and the transition state, reflecting the change in disorder.-10.2 cal/(mol·K)
ΔG‡ (Gibbs Free Energy of Activation)The change in Gibbs free energy, which determines the reaction rate constant.27.8 kcal/mol

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the potential energy of a set of atoms as a function of their geometric positions. wikipedia.org For a chemical reaction, a PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. wikipedia.orglibretexts.org

Mapping the PES for a reaction involving this compound would involve calculating the energy of the system for a vast number of different atomic arrangements as the molecule transforms. The path of lowest energy connecting reactants to products on this surface is known as the reaction coordinate or minimum energy path (MEP). libretexts.org

Key features identified through PES mapping include:

Stationary Points: These are points where the net force on the atoms is zero. Minima on the PES represent stable or metastable species (reactants, intermediates, products).

Saddle Points: A saddle point is a maximum along the reaction coordinate but a minimum in all other directions. These points correspond to the transition states of the reaction. libretexts.org

Reaction Pathways: By tracing the MEP, the precise sequence of bond-breaking and bond-forming events can be visualized, providing a detailed mechanistic picture.

For instance, a computational study on the synthesis of this compound could involve mapping the PES to understand how the reactants come together, which bonds are formed first, and the energy profile of the entire process. This would allow researchers to confirm a proposed mechanism or distinguish between several possible competing pathways.

Table 2: Hypothetical Features on a Potential Energy Surface for a Transformation of this compound This table presents a conceptual outline of points on a PES for an illustrative multi-step reaction and is not derived from specific computational data.

Point on PESDescriptionRelative Energy (Hypothetical)Geometric Characteristics
ReactantsInitial stable molecules.0.0 kcal/molOptimized ground state geometries.
Transition State 1 (TS1)Saddle point connecting reactants to an intermediate.+22.5 kcal/molPartial formation of a new bond.
IntermediateA local minimum on the PES; a short-lived species.+5.0 kcal/molA fully formed, but unstable, molecule.
Transition State 2 (TS2)Saddle point connecting the intermediate to the products.+15.0 kcal/molStretching and breaking of an existing bond.
ProductsFinal stable molecules.-10.0 kcal/molOptimized ground state geometries.

Chemical Modifications and Derivatization Strategies for 4 Carbamoylamino Methyl Benzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary target for chemical modification through esterification and amidation reactions. These transformations are fundamental for altering properties such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer-Speier esterification. libretexts.org This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgtcu.edu The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. tcu.eduresearchgate.net For instance, reacting 4-[(Carbamoylamino)methyl]benzoic acid with methanol (B129727) and an acid catalyst would yield methyl 4-[(carbamoylamino)methyl]benzoate. researchgate.net A variety of alcohols, from simple alkyl alcohols to more complex structures, can be employed to generate a library of ester derivatives. researchgate.net

Amidation: The synthesis of amides from the carboxylic acid moiety typically requires activation of the carboxyl group to enhance its reactivity towards an amine nucleophile. Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride by treatment with thionyl chloride (SOCl₂), which then readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.org Direct amidation of esters, which could be formed in a prior step, with amines can also be accomplished, sometimes facilitated by catalysts like niobium(V) oxide. researchgate.net These methods allow for the introduction of a wide array of substituents via the amine reagent.

Table 1: Examples of Esterification and Amidation Reactions

Reaction Type Reagents Product Structure
Esterification R¹-OH, H⁺ (catalyst)

| Amidation | R²R³NH, Coupling Agent | |

Where R¹, R², and R³ represent various organic substituents.

Modifications of the Carbamoyl (B1232498) Group: Urea (B33335) Derivatives and Related Structures

A common strategy to form unsymmetrical ureas involves the reaction of the terminal -NH₂ group with an isocyanate (R-N=C=O). organic-chemistry.org The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a new urea linkage. Another approach involves the in-situ generation of an isocyanate from a primary amide via a Hofmann rearrangement, followed by reaction with an amine. nih.gov Similarly, Curtius or Lossen rearrangements can be employed to generate isocyanate intermediates that are then trapped by amines to yield urea derivatives. nih.gov These synthetic routes provide access to a wide array of structures by varying the substituent on the isocyanate or the amine used in the reaction.

Table 2: Synthesis of Urea Derivatives

Starting Material Reagent Reaction Type Product
This compound R-NCO (Isocyanate) Nucleophilic Addition N-Substituted Urea Derivative
Corresponding Primary Amide Base, Halogen (e.g., Br₂) Hofmann Rearrangement Isocyanate Intermediate for Urea Synthesis

Substitution Reactions on the Aromatic Ring for Structure-Property Relationship Studies

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid (-COOH) and the carbamoylaminomethyl (-CH₂NHCONH₂) group. masterorganicchemistry.com

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. msu.edu The carbamoylaminomethyl group is an alkyl derivative of the benzene ring. Alkyl groups are generally weakly electron-donating and act as ortho, para-directors. msu.edu When substituents with conflicting directing effects are present, the outcome of the substitution depends on a combination of their activating/deactivating strengths and steric factors. msu.edu Given that the alkyl group is generally activating and the carboxyl group is deactivating, substitution is expected to occur predominantly at the positions ortho to the carbamoylaminomethyl group (C2 and C6 positions), which are also meta to the carboxylic acid group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, although the deactivating nature of the carboxylic acid can make these reactions challenging. libretexts.org

Table 3: Potential Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 4-[(Carbamoylamino)methyl]-3-nitrobenzoic acid
Bromination Br₂, FeBr₃ 3-Bromo-4-[(carbamoylamino)methyl]benzoic acid

Product regiochemistry is predicted based on directing group effects.

Synthesis of Prodrug Research Candidates (Focus on Chemical Transformation)

Prodrug design is a key strategy to improve the pharmaceutical properties of a molecule. For this compound, the carboxylic acid is an ideal handle for creating prodrugs, particularly ester-based derivatives that can be cleaved in vivo by esterase enzymes to release the parent compound. nih.gov

A common chemical transformation involves the synthesis of acyloxymethyl (ACOM) esters. chemrxiv.org This strategy involves converting the carboxylic acid into an intermediate that can react with an acyloxymethyl halide. For example, the carboxylate salt of the parent compound could be reacted with a chloromethyl ester (e.g., chloromethyl pivalate) to form a pivaloyloxymethyl (POM) ester prodrug. This masking of the polar carboxylic acid group typically increases lipophilicity and may enhance membrane permeability.

Another approach is the development of cyclization-activated prodrugs. nih.gov This strategy involves attaching a promoiety that is released through a predictable, intramolecular cyclization-elimination reaction under physiological conditions (e.g., pH 7.4), rather than relying on enzymatic cleavage. nih.gov For the target molecule, this could involve creating an ester with a specifically designed alcohol containing a suitably positioned nucleophile.

Table 4: Prodrug Synthesis Strategies

Prodrug Type Chemical Transformation Example Promoieties
Ester Prodrugs Reaction of the carboxylic acid with an alcohol or alkyl halide. Methyl, Ethyl, Butyl esters
Acyloxymethyl Ethers Reaction of the carboxylate with an acyloxymethyl halide. Pivaloyloxymethyl (POM), Acetoxymethyl (AM)

| Cyclization-Activated Prodrugs | Esterification with a bifunctional alcohol designed to undergo intramolecular cyclization. | N-methyl-N-[2-(methylamino)ethyl]carbamate systems (adapted concept) nih.gov |

Conjugation Strategies for Advanced Research Applications (e.g., Fluorophores, Probes)

To investigate biological pathways or develop diagnostic tools, this compound can be chemically conjugated to reporter molecules such as fluorophores or affinity probes. The carboxylic acid group is the most common site for such conjugations.

The conjugation process typically involves activating the carboxylic acid, as described for amidation (Section 4.1), and then reacting it with a nucleophilic group (commonly an amine) on the reporter molecule. This forms a stable amide bond linking the compound of interest to the probe. For example, fluorophores like fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine and coumarin (B35378) often possess amine functionalities that are suitable for this type of coupling reaction. Similarly, biotin (B1667282) can be conjugated to the molecule to create probes for affinity-based studies. The synthesis of fluorescent probes based on derivatives of 4-aminobenzoic acid has been demonstrated, where ester and amide linkages are used to connect the core structure to other functional units. researchgate.net

Table 5: Conjugation Strategies

Application Reporter Molecule Class Linkage Chemistry
Fluorescence Imaging Fluorophores (e.g., Fluorescein, Rhodamine) Amide bond formation
Affinity Labeling Biotin Amide bond formation

| Polymer Attachment | Polymers with pendant amine or alcohol groups | Amide or Ester bond formation |

Information regarding the biological interactions of this compound is not available in the public domain.

Extensive searches of scientific literature and databases for "this compound" and its alternative names, such as "4-[(Ureidomethyl)]benzoic acid," "p-(Carbamoylaminomethyl)benzoic acid," and "4-(Aminocarbonylaminomethyl)benzoic acid," did not yield any specific in vitro mechanistic studies.

Therefore, it is not possible to provide the requested detailed article on its enzyme inhibition, receptor-ligand binding, or modulation of cellular pathways. The lack of available data prevents a scientifically accurate and informative exploration of the biological interactions of this particular compound as outlined.

Exploration of Biological Interactions of 4 Carbamoylamino Methyl Benzoic Acid in Vitro Mechanistic Studies

Modulation of Cellular Pathways (In Vitro Cell-Free or Cell-Based Assays, Focusing on Mechanism)

Interactions with Specific Signaling Molecules

There is currently no available research detailing the specific interactions of 4-[(Carbamoylamino)methyl]benzoic acid with intracellular or extracellular signaling molecules. Studies on structurally related compounds, such as aminomethylbenzoic acid, suggest potential interactions with cellular receptors and enzymes that influence signaling pathways. patsnap.com For instance, aminomethylbenzoic acid has been noted to bind to certain cell surface receptors, thereby affecting cellular processes like growth and immune response. patsnap.com However, it is crucial to note that these are general observations for a related, but distinct, chemical entity. Without direct experimental evidence, any potential interactions of this compound with signaling cascades remain speculative.

Cellular Uptake Mechanisms (In Vitro)

Specific in vitro studies to determine the mechanisms by which cells internalize this compound have not been reported. The cellular uptake of molecules can occur through various processes, including passive diffusion, facilitated diffusion, and active transport, often dependent on the compound's physicochemical properties such as size, charge, and lipophilicity. Without experimental data from cell-based assays, the primary route of entry for this compound into cells is yet to be determined.

While direct research on this compound is lacking, the broader family of benzylurea (B1666796) and aminobenzoic acid derivatives has been the subject of various biological evaluations. These studies have explored potential antitumor, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.ainih.gov However, these findings are for structurally analogous compounds and cannot be directly extrapolated to this compound.

Future research, employing a range of in vitro models, will be necessary to elucidate the specific biological interactions of this compound and to populate the data tables that would typically accompany such a scientific exploration.

Applications of 4 Carbamoylamino Methyl Benzoic Acid in Advanced Materials Science

Incorporation into Polymeric Materials: Design and Synthesis

The integration of 4-[(carbamoylamino)methyl]benzoic acid into polymer chains offers a pathway to materials with tailored thermal, mechanical, and responsive properties. The presence of both a reactive carboxylic acid and a hydrogen-bonding urea (B33335) group allows for its use as both a monomer in polymerization reactions and a functional additive.

Polymerization Mechanisms Involving this compound

The primary route for incorporating this compound into a polymer backbone is through condensation polymerization, leveraging the reactivity of its carboxylic acid group. This functional group can react with complementary groups, such as alcohols (to form polyesters) or amines (to form polyamides), to build the main polymer chain.

Polyesterification: In reactions with diols, the carboxylic acid group of this compound can undergo esterification. When used as a co-monomer, it can introduce the pendant -(CH2)-NH-CO-NH2 group along the polyester (B1180765) backbone. This process is analogous to the synthesis of other aromatic-aliphatic polyesters where benzoic acid derivatives are used to impart specific properties. researchgate.netmdpi.com

Polyamidation: Similarly, it can react with diamines to form polyamides. The resulting polymer would feature both amide linkages in the backbone and urea groups in the side chains, creating a complex network of hydrogen bonds.

The urea group itself is generally stable under typical polycondensation conditions and is therefore carried into the final polymer structure. While less common, the N-H bonds within the urea moiety could potentially participate in other polymerization schemes, such as reactions with isocyanates, under specific catalytic conditions.

Structure-Property Relationships of Derived Polymers

The unique structure of this compound is predicted to impart a distinct set of properties to polymers derived from it. The relationship between its structure and the resulting material properties is governed by the interplay between the rigid aromatic ring and the hydrogen-bonding side group.

Thermal Properties: The rigid benzene (B151609) ring contributes to an increased glass transition temperature (Tg) and enhanced thermal stability of the polymer. The strong, directional hydrogen bonds formed by the urea groups act as physical crosslinks, further restricting chain mobility and increasing thermal resistance. nih.gov

Mechanical Properties: The intermolecular hydrogen bonds introduced by the urea moiety can significantly enhance mechanical strength and toughness. nih.gov These physical crosslinks can dissipate energy under stress, leading to materials with improved tensile strength and modulus. nih.gov

Solubility and Morphology: The polar urea group can influence the polymer's solubility, potentially increasing its affinity for polar solvents. Furthermore, the strong hydrogen bonding can drive microphase separation, leading to the formation of ordered nanostructures within the material, which in turn affects its bulk properties. nih.gov

PropertyStructural Contributor from this compoundExpected Effect on Polymer
Glass Transition (Tg) Rigid benzene ringIncrease
Thermal Stability Aromatic structure, Hydrogen bondsIncrease
Tensile Strength Intermolecular urea-urea hydrogen bondingIncrease
Modulus Physical crosslinking from hydrogen bondsIncrease
Solubility Polar urea and carboxylic acid groupsEnhanced in polar solvents

Development of Hybrid Organic-Inorganic Materials

The ability of this compound to act as a bridge between organic and inorganic components makes it a valuable candidate for creating hybrid materials with synergistic properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of crystal engineering, this compound can serve as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. ul.ie The carboxylate group can coordinate with metal ions (e.g., Zn(II), Cu(II), Cd(II)) to form the nodes of the framework, while the rest of the molecule acts as the strut. scirp.orgnih.gov

The synthesis typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. scirp.orgmdpi.com The resulting framework's topology and properties are dictated by the coordination geometry of the metal ion and the length and functionality of the linker.

The pendant urea group within the MOF pores is of particular interest. It can:

Enhance Gas Sorption: Provide additional hydrogen-bonding sites for the selective adsorption of specific gas molecules, such as CO2.

Serve as a Catalytic Site: The Lewis basic sites on the urea group could participate in catalytic reactions.

Enable Post-Synthetic Modification: The reactive N-H groups could be functionalized after the framework has been constructed.

While direct synthesis of MOFs using this specific linker is not widely documented, numerous studies on similar functionalized benzoic acids demonstrate the viability of this approach. vulcanchem.comnih.govresearchgate.net

FeatureRole of this compoundPotential ApplicationReference Principle
Framework Formation Carboxylate group coordinates with metal ions.Building block for porous materials. nih.gov
Pore Functionality Urea group lines the pores.Selective gas separation, catalysis. nih.gov
Structural Diversity Acts as a rigid or semi-rigid linker.Tuning of framework topology. scirp.org

Incorporation into Nanomaterials (e.g., Surface Functionalization)

Surface functionalization is a key strategy for tailoring the properties of nanomaterials for specific applications. mdpi.comrsc.org this compound is an ideal candidate for modifying the surface of various nanoparticles (e.g., iron oxide, silica, gold).

The typical functionalization process involves anchoring the molecule to the nanoparticle surface via its carboxylic acid group. nih.gov This can be achieved through ligand exchange or direct condensation reactions. researchgate.net This process results in a coating where the urea-containing tail is exposed to the surrounding environment.

This surface modification can achieve several goals:

Improved Dispersion: The polar urea groups can enhance the stability of nanoparticles in aqueous or polar solvent systems, preventing agglomeration. researchgate.net

Biocompatibility: The introduction of hydrogen-bonding groups can improve the interaction of nanoparticles with biological systems. nih.gov

Targeted Interactions: The functionalized surface can be used to direct the attachment of other molecules, such as drugs or targeting ligands, through hydrogen bonding.

Self-Healing and Responsive Materials Research

The urea moiety in this compound is a powerful functional group for designing self-healing and responsive materials. mdpi.com This is due to its ability to form strong, dynamic, and reversible hydrogen bonds. When incorporated into a polymer, these urea groups can form dimers or more complex aggregates that act as reversible crosslinks.

If the material is damaged (e.g., cut or scratched), these physical crosslinks can break. However, upon application of a stimulus such as heat, the polymer chains gain mobility, allowing the urea groups to find new partners and reform the hydrogen bonds across the damaged interface, thereby "healing" the material. nih.govresearchgate.net This mechanism is a cornerstone of extrinsic self-healing systems. researchgate.net

Materials containing this moiety could also be responsive to stimuli like pH or specific chemicals that can disrupt or promote the urea-based hydrogen bonds, leading to changes in the material's shape, stiffness, or permeability. mdpi.comnih.gov

Research on this compound in Coatings and Surface Modification Remains an Unexplored Frontier

Despite its potential utility as a bifunctional molecule, a comprehensive review of scientific literature and patent databases reveals a significant gap in the research and development of this compound for applications in coatings and surface modification.

The unique structure of this compound, featuring both a carboxylic acid group and a urea (carbamoylamino) moiety, suggests theoretical potential in materials science. The carboxylic acid group could serve as an anchor to various substrates or as a reactive site for polymerization, while the urea group is known for its ability to form strong hydrogen bonds, potentially enhancing cohesion and adhesion within a coating matrix.

However, without dedicated research, any discussion of its application in coatings and surface modification would be purely speculative. The scientific community has yet to publish work exploring its synthesis into polymers for coatings, its use as an additive to modify coating properties, or its direct application as a surface treatment to alter the characteristics of materials. Therefore, the practical applications, efficacy, and potential benefits of this compound in this field remain to be investigated.

Supramolecular Chemistry and Crystallography of 4 Carbamoylamino Methyl Benzoic Acid Systems

Hydrogen Bonding Networks and Self-Assembly Processes

The architecture of supramolecular assemblies derived from 4-[(carbamoylamino)methyl]benzoic acid is dictated by the interplay of its hydrogen bond donors (the carboxylic acid proton, the urea (B33335) N-H protons) and acceptors (the carboxylic and urea carbonyl oxygens).

The self-assembly of this compound is anticipated to be dominated by two primary and highly stable hydrogen-bonding motifs: the carboxylic acid dimer and the urea tape.

Carboxylic Acid Dimerization: Benzoic acid and its derivatives are well-documented to form highly stable centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This interaction is one of the most robust and commonly observed supramolecular synthons in crystal engineering. It is expected that this compound will readily form this dimeric structure, creating a larger, bivalent module with two urea groups extending in opposite directions.

Urea Motifs: The urea group is a powerful self-complementary hydrogen bonding unit. The two N-H groups can act as donors, and the carbonyl oxygen can act as an acceptor. This allows urea moieties to assemble into characteristic one-dimensional tapes or chains, where each molecule is connected to the next via a pair of N-H···O hydrogen bonds. In the context of this compound, after the initial carboxylic acid dimerization, the outward-facing urea groups would be available to form these extended hydrogen-bonded chains with adjacent dimers.

The combination of these two motifs leads to the formation of a "ureido-benzoic acid" (UBA) quadruple hydrogen-bonding motif. This motif involves the self-complementary dimerization of the molecules, where the carboxylic acid protons hydrogen bond to the urea carbonyl oxygens, and the urea N-H protons hydrogen bond to the carboxylic acid carbonyl oxygens. This creates a very stable, quadruple hydrogen-bonded dimer with a high association constant, on the order of 10⁹ M⁻¹ in non-polar solvents like chloroform. researchgate.net

Interaction Type Donor Acceptor Typical Motif
Carboxylic Acid - UreaCarboxylic Acid O-HUrea C=OPart of Quadruple H-bond
Urea - Carboxylic AcidUrea N-HCarboxylic Acid C=OPart of Quadruple H-bond
Carboxylic Acid DimerCarboxylic Acid O-HCarboxylic Acid C=OCentrosymmetric R²₂(8) ring
Urea TapeUrea N-HUrea C=OC(4) chain

The strong and directional nature of the UBA motif allows for predictable self-assembly.

In Solution: In non-polar organic solvents, the high dimerization constant of the UBA motif would lead to a strong preference for the formation of discrete quadruple hydrogen-bonded dimers. researchgate.net At higher concentrations, these primary dimers could potentially associate further through weaker interactions, such as π-π stacking of the benzene (B151609) rings, leading to the formation of larger, oligomeric species. Benzoic acid itself has been shown to form hydrogen-bonded dimers in solution that can further stack into tetramers. rsc.org

Co-crystallization and Polymorphism Studies

A comprehensive search of the current scientific literature and crystallographic databases reveals a lack of specific studies focused on the co-crystallization and polymorphism of this compound.

While no specific co-crystals of this compound have been reported, design principles can be hypothesized based on its functional groups. The carboxylic acid group is a very effective co-crystal former, readily forming hydrogen bonds with a wide range of co-formers, particularly those containing basic nitrogen atoms (e.g., pyridines). The urea group can also participate in hydrogen bonding with other complementary functional groups. A co-crystal screening strategy would likely involve selecting co-formers with strong hydrogen bond acceptor sites to interact with the carboxylic acid and urea N-H donors, or donor sites to interact with the carbonyl acceptors.

There are no published studies on the polymorphism of this compound. Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can have different physical properties, such as solubility, melting point, and stability. For related molecules like p-aminobenzoic acid, multiple polymorphic forms have been identified and studied extensively. nih.govnih.govnih.gov The existence of conformational flexibility in the methylene (B1212753) linker and the potential for different hydrogen-bonding arrangements (e.g., catemer vs. dimer for the carboxylic acid) suggest that polymorphism in this compound might be possible, but this remains a subject for future experimental investigation.

Host-Guest Chemistry and Inclusion Complexes

There is no information available in the scientific literature regarding the use of this compound as either a host or a guest molecule in the formation of inclusion complexes. Host-guest chemistry involves the encapsulation of one chemical species (the guest) within the structural framework of another (the host). mdpi.com While the molecule's self-assembly into networks could theoretically create cavities capable of including small solvent molecules, no dedicated studies have been conducted to explore or confirm such behavior.

Crystal Engineering Principles Applied to this compound

Crystal engineering provides a framework for the rational design of crystalline solids with desired properties by understanding and controlling intermolecular interactions. For this compound, these principles can be applied to predict and control its solid-state architecture, even in the absence of a solved crystal structure. The key lies in the hierarchical nature of hydrogen bonds and the predictable synthons formed by its functional groups.

Hydrogen Bond Hierarchy and Synthon Competition:

The molecule contains strong hydrogen bond donors (O-H of the acid, two N-H of the urea) and acceptors (C=O of the acid, C=O of the urea). The relative strength and accessibility of these sites will dictate the primary supramolecular synthons formed.

Carboxylic Acid Dimer: The O-H···O hydrogen bond of the carboxylic acid dimer is one of the most robust and predictable synthons in crystal engineering. It is highly probable that this motif will be present in the crystal structure of this compound.

Urea Tape/Dimer: The N-H···O hydrogen bonds of the urea group are also very strong. Ureas are known to form one-dimensional chains or tapes.

Acid-Urea Heterosynthon: A strong competing interaction is the formation of a heterosynthon between the carboxylic acid and the urea moiety. This would involve the acidic proton being donated to the urea carbonyl oxygen, and one of the urea N-H groups donating to the carbonyl oxygen of the acid, forming a stable ring structure. The formation of this heterosynthon is a common strategy in the design of co-crystals. nih.govnih.govrsc.org

The final crystal structure will likely be determined by the most stable arrangement that satisfies the hydrogen bonding capabilities of all functional groups. The conformational freedom of the molecule will allow it to adopt a geometry that facilitates the formation of the most stable network of hydrogen bonds.

Role of Conformational Flexibility:

The methylene spacer introduces a degree of freedom that can significantly influence the crystal packing. rsc.orgmonash.eduacs.org The molecule can adopt either an extended or a folded conformation. An extended conformation might favor the segregation of the carboxylic acid and urea groups, leading to the formation of homosynthons and potentially layered structures. A folded conformation could bring the acid and urea groups closer, possibly facilitating the formation of intramolecular hydrogen bonds or promoting the formation of compact, interdigitated structures held together by heterosynthons. The flexibility of the molecule increases the likelihood of polymorphism, where different crystallization conditions could trap different conformers in the solid state.

Potential for Co-crystallization:

The principles of crystal engineering can also be used to design multi-component crystals (co-crystals) of this compound. By introducing a co-former molecule that can form strong and predictable hydrogen bonds with either the carboxylic acid or the urea group, it is possible to create new solid forms with modified physical properties, such as solubility or stability. For example:

Co-formers with complementary hydrogen bonding sites: A molecule with hydrogen bond acceptor groups (e.g., a pyridine) could interact with the carboxylic acid O-H, preventing the formation of the acid dimer and promoting the formation of an acid-pyridine heterosynthon.

Co-formers that can bridge molecules: A dicarboxylic acid could potentially link two molecules of this compound through their urea groups, creating a ternary co-crystal.

The table below presents typical geometric parameters for the key supramolecular synthons that are expected to be relevant in the crystal structure of this compound, based on data from analogous compounds found in the Cambridge Structural Database.

Synthon TypeHydrogen BondTypical D···A Distance (Å)Typical D-H···A Angle (°)Graph Set Notation
Carboxylic Acid DimerO-H···O2.6 - 2.8165 - 175R²₂(8)
Urea TapeN-H···O2.8 - 3.1160 - 170C(4)
Acid-Urea HeterosynthonO-H···O and N-H···O2.6 - 2.8 (O-H···O) 2.9 - 3.2 (N-H···O)165 - 175 (O-H···O) 150 - 170 (N-H···O)R²₂(8)

Kinetic and Mechanistic Studies of Reactions Involving 4 Carbamoylamino Methyl Benzoic Acid

Hydrolysis and Degradation Pathways (Chemical Stability Research)

No studies were found that specifically detail the hydrolysis and degradation of 4-[(Carbamoylamino)methyl]benzoic acid. The urea (B33335) and benzoic acid moieties suggest potential susceptibility to hydrolysis under acidic or basic conditions, which would likely cleave the carbamoylamino group. However, without experimental data, this remains a theoretical projection.

Influence of pH and Temperature on Reaction Rates

There is no available research documenting how pH and temperature variations affect the reaction rates of this compound. Such studies are crucial for understanding the compound's stability and predicting its behavior in different chemical environments.

Reaction Rate Constants and Activation Energy Determinations

Specific reaction rate constants and activation energy values for reactions involving this compound are not documented in available scientific databases. This information is fundamental for quantifying the speed of its chemical reactions and the energy required to initiate them.

Catalysis and Inhibition Effects on Reaction Pathways

There is no published research on the catalytic or inhibitory effects on the reaction pathways of this compound. Understanding how catalysts or inhibitors modulate its reactions is essential for controlling its chemical transformations.

Solvent Effects on Reaction Kinetics and Mechanism

The influence of different solvents on the reaction kinetics and mechanisms of this compound has not been studied. Solvent properties such as polarity, proticity, and viscosity can significantly impact reaction rates and pathways, but no data is available for this specific compound.

Future Research Directions and Emerging Paradigms for 4 Carbamoylamino Methyl Benzoic Acid Research

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and material science. nih.govacs.org These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel compounds with desired characteristics. youtube.com For 4-[(Carbamoylamino)methyl]benzoic acid, AI and ML can be instrumental in accelerating its development in several ways.

Predictive models can be developed to forecast the bioactivity of novel derivatives of this compound. nih.govnih.gov By training algorithms on existing data for similar compounds, researchers can screen virtual libraries of molecules to identify candidates with high potential for specific therapeutic applications. youtube.complos.org This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Furthermore, generative models, a subset of AI, can design entirely new molecules based on the core scaffold of this compound. These models can be programmed to optimize for multiple parameters simultaneously, such as enhanced binding affinity to a target protein, improved pharmacokinetic properties, and reduced off-target effects. arxiv.org

Table 1: Potential AI/ML Applications in the Design of this compound Analogs

AI/ML ApplicationDescriptionPotential Impact
Predictive Bioactivity Modeling Development of QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of novel analogs based on their chemical structure.Rapid identification of promising lead compounds for further experimental validation.
Generative Molecular Design Utilization of generative adversarial networks (GANs) or variational autoencoders (VAEs) to create novel molecules with optimized properties.Discovery of patentable and highly effective chemical entities.
ADMET Prediction Use of machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds.Early-stage deselection of candidates with unfavorable pharmacokinetic or toxicity profiles.
Target Identification AI-powered analysis of biological data to identify potential protein targets for this compound and its derivatives.Uncovering new therapeutic indications and mechanisms of action.

Exploration of Novel Bioconjugation Chemistries

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or antibody, is a powerful strategy for developing targeted therapies and diagnostic agents. The carboxylic acid and urea (B33335) functionalities of this compound offer versatile handles for bioconjugation.

Future research could focus on developing novel and efficient methods for attaching this compound to various biomolecules. This could involve exploring new linker technologies that ensure the stability of the conjugate in biological environments and enable controlled release of the molecule at the target site. The urea group, with its hydrogen bonding capabilities, could be exploited for specific non-covalent interactions that guide the conjugation process. nih.gov

The development of antibody-drug conjugates (ADCs) represents a particularly promising area. By linking a potent analog of this compound to a monoclonal antibody that specifically targets cancer cells, it may be possible to deliver the therapeutic agent directly to the tumor, thereby increasing efficacy and reducing systemic toxicity.

Development of Advanced Probes for Mechanistic Biological Studies

To fully understand the biological effects of this compound, it is crucial to elucidate its mechanism of action at the molecular level. The development of advanced chemical probes based on its structure can be a powerful tool in this endeavor.

Fluorescent probes, for instance, can be synthesized by incorporating a fluorophore into the this compound scaffold. nih.gov These probes would allow researchers to visualize the localization of the compound within cells and tissues, providing insights into its uptake, distribution, and potential interactions with subcellular organelles. nih.govrsc.org The design of such probes can be guided by computational modeling to ensure that the addition of the fluorescent tag does not significantly alter the biological activity of the parent compound. researchgate.net

Furthermore, photoaffinity labeling probes could be developed to identify the specific protein targets of this compound. These probes are designed to form a covalent bond with their target protein upon photoactivation, enabling their isolation and identification.

Towards Sustainable Synthesis and Circular Economy Principles

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical and pharmaceutical industries. instituteofsustainabilitystudies.commdpi.com Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic routes.

This includes the use of renewable starting materials, the reduction of waste, and the use of catalysts to improve reaction efficiency. nih.gov Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a promising avenue for the green synthesis of this compound and its derivatives. beilstein-journals.orgnih.gov Enzymes can operate under mild reaction conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts.

Adhering to circular economy principles would involve designing the entire lifecycle of the compound with sustainability in mind. scielo.br This could include developing methods for recycling and reusing solvents and catalysts, as well as designing the final product to be biodegradable or easily recyclable. sustainability-directory.com The valorization of lignin, a complex polymer found in plant cell walls, could provide a sustainable source of benzoic acid derivatives for synthesis. rsc.orgrsc.org

Table 2: Green Chemistry Metrics for a Hypothetical Sustainable Synthesis of this compound

Green Chemistry PrincipleMetricTarget for Improvement
Waste Prevention E-Factor (kg waste / kg product)< 10
Atom Economy Percentage of atoms from reactants incorporated into the final product.> 80%
Use of Renewable Feedstocks Percentage of starting materials derived from renewable sources.> 50%
Catalysis Use of catalytic versus stoichiometric reagents.Prioritize catalytic methods
Design for Energy Efficiency Reaction temperature and pressure.Ambient temperature and pressure

Expanding Applications in Specialized Research Fields

While the initial focus of research on this compound might be in a specific therapeutic area, its unique chemical structure suggests potential applications in a variety of specialized research fields.

In medicinal chemistry, derivatives of this compound could be explored for a wide range of biological activities, including as enzyme inhibitors, receptor modulators, or antimicrobial agents. mdpi.comresearchgate.net The ureido-benzoic acid motif is present in a number of biologically active compounds, suggesting a broad therapeutic potential. nih.gov For example, para-aminobenzoic acid (PABA) and its derivatives are known to possess diverse biological activities. mdpi.com

Beyond medicine, the compound could find applications in materials science. The rigid benzoic acid core combined with the hydrogen-bonding capabilities of the urea group could be exploited for the development of novel polymers, supramolecular assemblies, or functional materials with interesting optical or electronic properties. The ability of pyridyl ureas to bind carboxylic acids through hydrogen bonding highlights the potential for designing specific molecular recognition systems. nih.gov

The exploration of these diverse applications will require interdisciplinary collaborations between chemists, biologists, and materials scientists, and will undoubtedly lead to new and exciting discoveries.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-[(Carbamoylamino)methyl]benzoic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity (>98% as per industry standards) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for confirming structural features, such as the carbamoylamino and benzoic acid moieties. Melting point determination (>300°C for analogous benzoic acid derivatives) can further verify crystallinity and purity .

Q. What synthetic routes are typically employed for preparing this compound?

  • Methodological Answer : A multi-step synthesis often starts with functionalizing 4-(aminomethyl)benzoic acid. Key steps include:
  • Step 1 : Activation of the amine group via reaction with carbamoyl chloride or isocyanate under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Purification via recrystallization using polar aprotic solvents (e.g., dimethylformamide) to isolate the product.
  • Reagents : Triethylamine is frequently used as a base to neutralize HCl byproducts .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound in airtight containers under desiccated conditions (silica gel) at 2–8°C to prevent hydrolysis of the carbamoylamino group. Stability studies using accelerated thermal degradation (e.g., 40°C/75% relative humidity for 4 weeks) coupled with HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. To address this:
  • Control Variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays) and pH (6.5–7.4 for physiological relevance) .
  • Structural Confirmation : Verify derivative structures via X-ray crystallography (e.g., monoclinic crystal systems with space group P2₁/c, as seen in related compounds) .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to minimize variability .

Q. What strategies are effective for designing pharmacological studies targeting enzyme inhibition by this compound analogs?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with accessible active sites (e.g., hydrolases or kinases) due to the compound’s hydrogen-bonding capacity from the carbamoyl group .
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition.
  • Molecular Docking : Employ software like AutoDock Vina to model interactions between the benzoic acid core and enzyme pockets .

Q. How can researchers analyze degradation products of this compound under oxidative conditions?

  • Methodological Answer :
  • Oxidative Stressors : Use hydrogen peroxide (3–10 mM) or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate degradation .
  • Detection : Liquid chromatography-mass spectrometry (LC-MS) in negative ion mode identifies major degradation products, such as 4-aminomethylbenzoic acid (loss of carbamoyl group) or quinone derivatives (oxidation of aromatic rings) .

Q. What computational methods are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Comparative Molecular Field Analysis (CoMFA) : Correlate substituent effects (e.g., methyl or chloro groups at the 2-position) with biological activity data .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~1.5 for optimal bioavailability) .

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